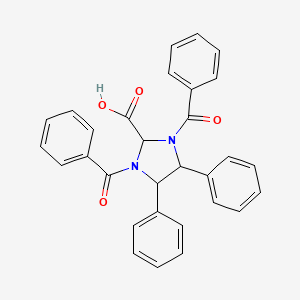
1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid is a complex organic compound with the molecular formula C30H24N2O4 and a molecular weight of 476.52 g/mol . This compound is characterized by its imidazolidine ring structure, which is substituted with benzoyl and phenyl groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid typically involves the reaction of appropriate benzoyl and phenyl-substituted imidazolidine precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can lead to the formation of simpler imidazolidine compounds.
Substitution: The benzoyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine diones, while reduction can produce imidazolidine alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoyl and phenyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenylimidazolidine-2,4,5-trione: Another imidazolidine derivative with different substitution patterns.
1,3-Dibenzoyl-4,5-diphenylimidazolidine: Lacks the carboxylic acid group, leading to different chemical properties.
Uniqueness
1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both benzoyl and phenyl groups, along with the carboxylic acid functionality, makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C30H24N2O4 |
|---|---|
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
1,3-dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H24N2O4/c33-28(23-17-9-3-10-18-23)31-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)32(27(31)30(35)36)29(34)24-19-11-4-12-20-24/h1-20,25-27H,(H,35,36) |
InChI-Schlüssel |
WABVLEHBMOESLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(N(C(N2C(=O)C3=CC=CC=C3)C(=O)O)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14788097.png)
![3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone](/img/structure/B14788098.png)
![tert-butyl N-[1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B14788110.png)
![Ethyl 2-(cyanomethyl)-3-[2-nitro-4-(1,1,2,2,2-pentafluoroethyl)phenyl]prop-2-enoate](/img/structure/B14788114.png)

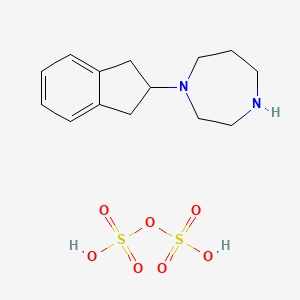
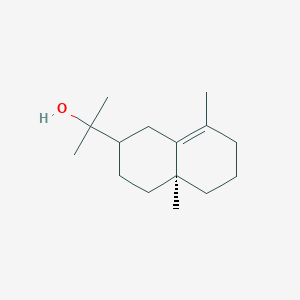
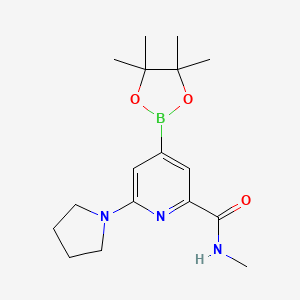
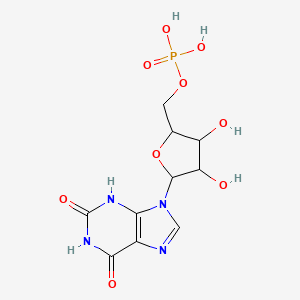
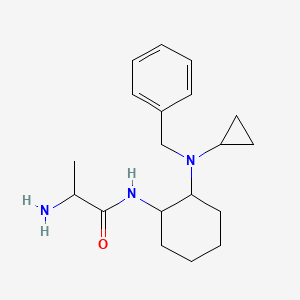
![Dicyclohexyl[3',4',5'-trifluoro-3-(1-methylethoxy)-2',6'-bis(1-methylethyl)[1,1'-biphenyl]-2-yl]phosphine](/img/structure/B14788164.png)
![Benzyl 2-[[2-[[(2-amino-4-methylsulfanylbutyl)disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B14788168.png)
![3-Piperidineacetic acid, 5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(1S)-2-methyl-1-[[(1-methylethyl)sulfonyl]methyl]propyl]-2-oxo-, (3R,5R,6S)-](/img/structure/B14788170.png)
